molecular formula C11H10BrNO2 B1417077 Methyl 2-bromo-4-cyano-3-methylphenylacetate CAS No. 1804908-07-3

Methyl 2-bromo-4-cyano-3-methylphenylacetate

Cat. No. B1417077
M. Wt: 268.11 g/mol
InChI Key: XYLSQGKQDOBCRE-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-4-cyano-3-methylphenylacetate” is an organic compound with the molecular formula C11H10BrNO2 and a molecular weight of 268.11 g/mol12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 2-bromo-4-cyano-3-methylphenylacetate”. However, a related compound, “Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate”, has been synthesized and characterized3. The synthesis and structure of this novel ortho-fluoroazobenzene were described, and it was found to crystallize in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit3.



Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-4-cyano-3-methylphenylacetate” is not explicitly mentioned in the search results. However, it’s known that the compound has a molecular formula of C11H10BrNO212.



Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 2-bromo-4-cyano-3-methylphenylacetate” were not found in the search results. However, a related compound, “Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate”, was found to be photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-bromo-4-cyano-3-methylphenylacetate” are not explicitly mentioned in the search results. However, it’s known that the compound has a molecular formula of C11H10BrNO2 and a molecular weight of 268.11 g/mol12.


Safety And Hazards

Specific safety and hazard information for “Methyl 2-bromo-4-cyano-3-methylphenylacetate” was not found in the search results. However, a related compound, “2-Bromo-4-methylphenyl isothiocyanate”, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled5.


Future Directions

Specific future directions for “Methyl 2-bromo-4-cyano-3-methylphenylacetate” were not found in the search results. However, a related compound, “2-bromo-4-methylpropiophenone”, is employed as an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical, and dyestuff field6. This suggests that “Methyl 2-bromo-4-cyano-3-methylphenylacetate” could also have potential applications in these areas.


Please note that while I strive to provide accurate and relevant information, the information available on “Methyl 2-bromo-4-cyano-3-methylphenylacetate” is limited and further research may be required for a more comprehensive understanding.


properties

IUPAC Name

methyl 2-(2-bromo-4-cyano-3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-9(6-13)4-3-8(11(7)12)5-10(14)15-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLSQGKQDOBCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)CC(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4-cyano-3-methylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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